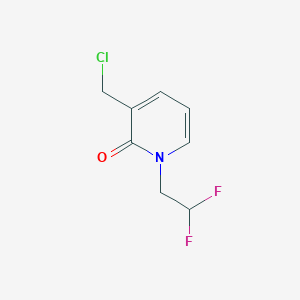
3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of a chloromethyl group at the third position, a difluoroethyl group at the first position, and a pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one typically involves the chloromethylation of a pyridinone precursor followed by the introduction of the difluoroethyl group. The reaction conditions often require the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The difluoroethyl group can be introduced using difluoroethylating agents under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Addition Reactions: The difluoroethyl group can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while oxidation and reduction can produce oxides or reduced derivatives, respectively.
科学的研究の応用
3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The difluoroethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
- 3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2-yl
- 3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2-amine
- 3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2-carboxylic acid
Uniqueness
3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one is unique due to the combination of its chloromethyl and difluoroethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H8ClF2NO |
|---|---|
分子量 |
207.60 g/mol |
IUPAC名 |
3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2-one |
InChI |
InChI=1S/C8H8ClF2NO/c9-4-6-2-1-3-12(8(6)13)5-7(10)11/h1-3,7H,4-5H2 |
InChIキー |
QOZFSRFPLPMEQU-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)C(=C1)CCl)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


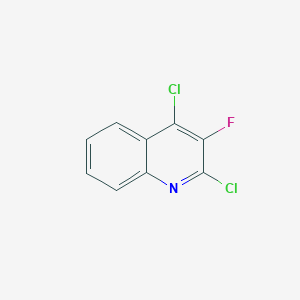
![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)
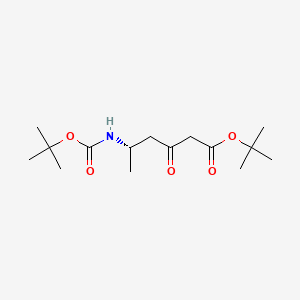
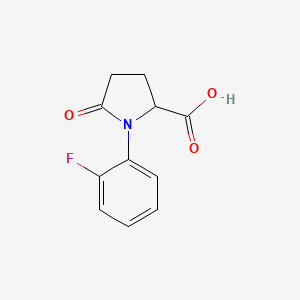


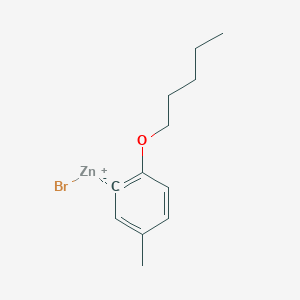

![8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14887200.png)

![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)

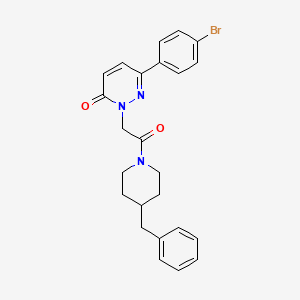
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)
